7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde
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Overview
Description
7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde is a complex organic compound that features a pyrazole ring fused with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the benzodioxole structure. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the aldehyde group to an alcohol.
Substitution: Various substituents can be introduced to the pyrazole or benzodioxole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, which can lead to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzodioxole-containing molecules. Examples include:
- 1-(1-ethyl-1H-pyrazol-5-yl)-3-phenylurea
- 6-(1-ethyl-1H-pyrazol-5-yl)isoquinoline-3-carboxylic acid .
Uniqueness
What sets 7-(1-ethyl-1H-pyrazol-5-yl)-2H-1,3-benzodioxole-5-carbaldehyde apart is its unique combination of the pyrazole and benzodioxole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-(2-ethylpyrazol-3-yl)-1,3-benzodioxole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-15-11(3-4-14-15)10-5-9(7-16)6-12-13(10)18-8-17-12/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSFMLMXIXEAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=C3C(=CC(=C2)C=O)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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